molecular formula C6H4F3N5O B2625156 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 326906-13-2

2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2625156
CAS No.: 326906-13-2
M. Wt: 219.127
InChI Key: PXRGEZDHAVMOSS-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a high-value heterocyclic building block designed for advanced pharmaceutical research and development. This compound features a fused [1,2,4]triazolo[1,5-a]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to mimic purine bases . The strategic incorporation of a trifluoromethyl group at the 5-position significantly enhances the molecule's lipophilicity and metabolic stability, which are critical parameters for improving the bioavailability and efficacy of potential drug candidates . The electron-withdrawing nature of the -CF3 group also influences the electronic distribution of the entire π-system, potentially strengthening interactions with biological targets . The 2-amino and 7-ol substituents provide versatile handles for further synthetic modification, enabling researchers to create extensive libraries of derivatives for structure-activity relationship (SAR) studies. This scaffold is of particular interest in the development of receptor antagonists, especially for central nervous system targets. Structurally related [1,2,4]triazolo[1,5-a]pyrimidine compounds have demonstrated potent and selective antagonism of adenosine A 2A receptors, which is a validated therapeutic strategy for disorders such as Parkinson's disease . The specific substitution pattern on this core structure allows for fine-tuning of binding affinity and selectivity against related protein targets. Furthermore, analogous trifluoromethyl-substituted heterocycles, such as thiazolo[4,5-d]pyrimidines, have shown promising in vitro anticancer activity, suggesting potential applications in oncology research . The compound is supplied for Research Use Only and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle the material using appropriate personal protective equipment.

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5O/c7-6(8,9)2-1-3(15)14-5(11-2)12-4(10)13-14/h1H,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBUCOPGSJQIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N=C(NN2C1=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through several methods. One efficient route involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild acidic conditions to ensure regioselectivity and high yields.

Another method involves the use of 3-Amino-5-trifluoromethyl-1,2,4-triazole as a starting material, which reacts with acrylonitrile derivatives and various 1,3-dicarbonyl compounds

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with potential biological activities.

    Reduction: Reduction reactions can modify the functional groups, leading to new analogs with altered properties.

    Substitution: Substitution reactions, particularly at the amino and trifluoromethyl positions, can yield a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions are often derivatives with modified biological activities. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution can introduce new functional groups that enhance the compound’s pharmacological profile .

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antifungal properties. A study synthesized several novel trifluoromethyl pyrimidine derivatives and evaluated their efficacy against various fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds showed inhibition rates comparable to established antifungals like tebuconazole .

Table 1: Antifungal Activities of Selected Compounds

CompoundTarget FungiInhibition Rate (%)
5bB. cinerea96.76
5jB. cinerea96.84
5vS. sclerotiorum82.73

These findings suggest that compounds based on the triazolo-pyrimidine structure may serve as effective antifungal agents.

Anticancer Properties

The compound also shows promise in anticancer research. In vitro studies have indicated that certain derivatives exhibit activity against cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer). The anticancer activity was assessed at concentrations of 5 µg/ml, revealing that some derivatives had moderate efficacy compared to doxorubicin, a standard chemotherapy agent .

Table 2: Anticancer Activities of Selected Compounds

CompoundCancer Cell LineIC50 (µg/ml)
Compound APC35
Compound BK5625
Compound CHela5

Antiviral Activity

In addition to antifungal and anticancer properties, the compound has been investigated for its antiviral effects, particularly against influenza viruses. Research focused on disrupting the interaction between viral polymerase subunits PA-PB1, which is crucial for viral replication. The study highlighted the potential of triazolo-pyrimidine derivatives in developing new antiviral agents against influenza A virus .

Case Studies

Several case studies have documented the synthesis and evaluation of triazolo-pyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized several novel derivatives and tested their antifungal and anticancer activities. Results indicated that certain compounds exhibited superior activity compared to traditional treatments .
  • Molecular Docking Studies : Molecular docking studies have been conducted to rationalize the binding modes of these compounds within their biological targets, providing insights into their mechanism of action .
  • Comparative Analysis : Research comparing the efficacy of these compounds with existing drugs has shown that while some derivatives are less potent than established drugs like doxorubicin or tebuconazole, they still present a viable alternative for further development .

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation . The exact pathways and molecular targets vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of 2-amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with its analogues:

Compound Name Substituents (Position) Melting Point (°C) Molecular Weight (g/mol) Key Applications/Activities References
2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol -CF₃ (5), -NH₂ (2), -OH (7) 263 202.9 Antiviral, enzyme inhibition
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol -CH₃ (5), -OH (7) 287 150.14 Herbicide intermediates, ALS inhibitors
5-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol -CF₂H (5), -OH (7) N/A 186.12 Energetic materials (HEDMs)
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine -Cl (7), -Ph (5) N/A 217.30 Anti-tubercular agents
5-Methyl-N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine -CH₃ (5), -NH-C₆H₄-CF₃ (7) N/A 209.21 Microtubule-targeting (tauopathies)

Key Observations:

  • Trifluoromethyl vs. Methyl Groups : The -CF₃ group in the target compound lowers the melting point (263°C) compared to the -CH₃ analogue (287°C), likely due to reduced crystallinity from increased hydrophobicity .
  • Chloro vs. Hydroxy Groups : 7-Chloro derivatives (e.g., 7-chloro-5-phenyl) are precursors for anti-tubercular agents, while 7-hydroxy derivatives are intermediates for further functionalization .
  • Amino Substitutions: The 7-amine derivative (e.g., 5-methyl-N-[4-(trifluoromethyl)phenyl]) demonstrates enhanced blood-brain barrier penetration for neurodegenerative applications .
Energetic Materials
  • High-Energy Density Materials (HEDMs) : Nitro-substituted analogues (e.g., 2-nitro-5,7-bis(trifluoromethyl)-triazolopyrimidine) exhibit detonation velocities > 8,500 m/s, driven by the -CF₃ and nitro groups’ electron-withdrawing effects .

Structure-Activity Relationships (SAR)

  • 5-Position Substituents :
    • -CF₃ and -CF₂H improve metabolic stability and lipophilicity, critical for CNS-targeting drugs .
    • -CH₃ and -Ph groups optimize herbicidal activity by aligning with ALS enzyme pockets .
  • 7-Position Substituents :
    • -OH and -Cl serve as leaving groups for further derivatization .
    • -NH₂ and -NH-aryl enhance hydrogen bonding with biological targets (e.g., microtubules, viral proteases) .

Biological Activity

The compound 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS No. 326906-13-2) is a member of the triazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H4F3N5O
  • Molecular Weight : 219.12 g/mol
  • Purity : 95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, a review of various derivatives indicated that compounds with similar structures exhibited significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The mechanisms often involve the inhibition of key enzymes associated with cancer proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic activity of several triazolo-pyrimidine derivatives, including 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. The compound demonstrated significant inhibition of cell growth in MCF-7 cells compared to standard chemotherapeutics .

Anticonvulsant Activity

Another area of interest is the anticonvulsant properties of triazolo-pyrimidines. Research indicates that derivatives can exhibit anticonvulsant activity in models such as maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models . The mechanism is believed to involve modulation of neurotransmitter systems and ion channels.

Antimicrobial Activity

The antimicrobial potential of triazolo derivatives has also been investigated. Compounds similar to 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol have shown inhibitory effects against various bacterial strains. For example, certain triazole derivatives demonstrated activity against Mycobacterium tuberculosis .

Summary of Biological Activities

Biological ActivityEffectivenessMechanism
AnticancerHighEnzyme inhibition (e.g., thymidylate synthase)
AnticonvulsantModerateModulation of neurotransmitters
AntimicrobialVariableInhibition of bacterial growth

The biological activities of 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many derivatives inhibit enzymes critical for DNA synthesis and repair.
  • Ion Channel Modulation : Some compounds affect ion channels involved in neuronal excitability.
  • Antioxidant Properties : Certain studies suggest that these compounds may also exhibit antioxidant activities that contribute to their therapeutic effects.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol to improve yield and purity?

  • Methodological Answer : Synthesis protocols often involve cyclization reactions using precursors like β-ketoesters or malononitrile derivatives. For example, POCl₃ is a critical reagent for chlorination steps in similar triazolopyrimidines, enabling substitution at the 7-position . Catalytic additives (e.g., TMDP in water-ethanol mixtures) can enhance reaction efficiency by stabilizing intermediates . Key parameters to optimize include solvent polarity, temperature (e.g., 80–100°C for POCl₃-mediated reactions), and stoichiometry of trifluoromethyl-containing precursors .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer :

  • ¹H NMR : Protons on the triazole and pyrimidine rings resonate between δ 8.0–8.4 ppm, while the hydroxyl group (7-OH) appears as a broad singlet near δ 8.0–8.1 ppm. The trifluoromethyl group causes splitting in adjacent proton signals due to spin-spin coupling .
  • MS : The molecular ion peak (M+H⁺ or M−H⁻) should align with the molecular formula (C₆H₄F₃N₅O). Fragmentation patterns often include loss of the trifluoromethyl group (−69 Da) or hydroxyl moiety (−17 Da) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for distinguishing between 1,2,4-triazolo and alternative fused-ring systems .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity compared to methyl or ethyl substituents?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing trifluoromethyl group increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitution reactions (e.g., with amines or thiols) .
  • Bioactivity : In Plasmodium falciparum studies, trifluoromethyl derivatives exhibit superior dihydroorotate dehydrogenase (DHODH) inhibition compared to methyl/ethyl analogs due to stronger hydrophobic interactions and fluorine-mediated electrostatic effects .
  • Data Contradiction : While trifluoromethyl groups generally improve metabolic stability, some studies report reduced solubility, necessitating formulation adjustments (e.g., co-solvents or prodrug strategies) .

Q. What strategies can resolve contradictions in structure-activity relationship (SAR) data for triazolopyrimidine derivatives?

  • Methodological Answer :

  • Comparative Crystallography : Resolve regiochemical ambiguities (e.g., triazole vs. pyrazole fusion) by comparing X-ray structures of analogs .
  • Computational Modeling : Density functional theory (DFT) calculations predict electronic effects of substituents (e.g., trifluoromethyl vs. methyl) on binding affinity. For example, Group Contribution Method (GCM) estimates heats of formation (HOF) to correlate with detonation properties in energetic materials .
  • Biological Assays : Use isogenic enzyme mutants (e.g., DHODH variants) to isolate substituent-specific effects on inhibition .

Q. How can researchers design experiments to evaluate the compound’s potential in neurodegenerative disease models?

  • Methodological Answer :

  • Target Identification : Screen against microtubule-associated proteins (e.g., tau) using surface plasmon resonance (SPR) or fluorescence polarization assays. Triazolopyrimidines with bulky substituents show enhanced microtubule stabilization .
  • In Vivo Models : Prioritize compounds with logP < 3 (calculated via ChemDraw) to ensure blood-brain barrier permeability. Use transgenic tauopathy mouse models (e.g., P301S) for efficacy testing .
  • Toxicity Profiling : Assess off-target effects via kinase panel screens (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .

Critical Analysis of Contradictions

  • Synthetic Yields : While POCl₃-mediated chlorination achieves high yields (75–90%) , aminolysis reactions often yield <70% due to steric hindrance from the trifluoromethyl group .
  • Bioactivity vs. Solubility : Trifluoromethyl derivatives show superior enzyme inhibition but require DMSO concentrations >10% for in vitro assays, complicating translation to in vivo models .

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